Benzamide, N,N'-1,2-ethanediylbis[2-amino-
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Overview
Description
Benzamide, N,N’-1,2-ethanediylbis[2-amino-]: is a chemical compound with the molecular formula C₁₆H₁₆N₂O₂. It is a type of benzamide derivative, which is known for its various applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,2-ethanediylbis[2-amino-] typically involves the reaction of benzoyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods: On an industrial scale, the production of Benzamide, N,N’-1,2-ethanediylbis[2-amino-] involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional steps such as solvent extraction and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N,N’-1,2-ethanediylbis[2-amino-] can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Benzamide, N,N’-1,2-ethanediylbis[2-amino-] is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also used in the development of biochemical assays .
Medicine: Benzamide derivatives, including Benzamide, N,N’-1,2-ethanediylbis[2-amino-], are investigated for their potential therapeutic properties. They are studied for their anti-inflammatory, analgesic, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as an intermediate in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,2-ethanediylbis[2-amino-] involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Benzamide, N,N’-1,2-ethanediylbis[4-(2-methyl-2-propanyl)-]: This compound has similar structural features but with different substituents, leading to variations in its chemical and biological properties.
Benzamide, N,N’-1,2-ethanediylbis[4-methyl-N-(2-thienylmethyl)-]: Another derivative with distinct functional groups, affecting its reactivity and applications.
Uniqueness: Benzamide, N,N’-1,2-ethanediylbis[2-amino-] is unique due to its specific amino substituents, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
68864-40-4 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-amino-N-[2-[(2-aminobenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C16H18N4O2/c17-13-7-3-1-5-11(13)15(21)19-9-10-20-16(22)12-6-2-4-8-14(12)18/h1-8H,9-10,17-18H2,(H,19,21)(H,20,22) |
InChI Key |
WCJXITVFAPNSLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2N)N |
Origin of Product |
United States |
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